2-氯丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chloro-2-methylbutenes involves various chemical strategies, including electrooxidative chlorination and reactions involving organotin precursors. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, showcasing the utility of electrochemical methods in the functionalization of butene derivatives (Uneyama et al., 1983). Additionally, 1,4-Bis(trimethylstannyl)-2-butyne and 2,3-bis(trimethylstannyl)-1,3-butadiene, synthesized from dichloro precursors via reaction with (trimethylstannyl)lithium, serve as versatile synthons for butadiene dianions, indicating the role of organometallic reagents in the synthesis of chloro-2-methylbutene derivatives (Reich et al., 1993).

Molecular Structure Analysis

The molecular structure of chloro-2-methylbutenes, such as 2,3-dimethyl-2-butene, has been investigated using various computational and experimental techniques. Studies involving molecular mechanics and ab initio calculations have provided insights into the orientation of methyl groups and the overall geometry of the molecule, highlighting the influence of substitution on structural parameters (Doms et al., 1983).

Chemical Reactions and Properties

Chloro-2-methylbutenes undergo a variety of chemical reactions, reflecting their diverse reactivity profile. For instance, the reactivity of disilyne toward π-bonds has been explored, revealing stereospecific addition reactions and routes to novel 1,2-disilabenzene derivatives (Kinjo et al., 2007). Moreover, the chlorination of trans-1,4-dichloro-2-butene demonstrates the formation of solid and liquid isomers, underscoring the complexity of reactions involving chloro-2-methylbutenes (Shinoda, 1973).

Physical Properties Analysis

The physical properties of chloro-2-methylbutenes, such as boiling points, melting points, and solubility, are crucial for their application in chemical synthesis. While specific data for chloro-2-methylbutenes was not directly identified in the searched papers, these properties generally depend on the molecular structure, degree of substitution, and presence of functional groups, influencing their behavior in various solvents and conditions.

Chemical Properties Analysis

Chloro-2-methylbutenes exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. The kinetics of reactions with chlorine atoms, for example, have been studied to understand the structure-reactivity relationship, providing insights into the mechanisms of addition, elimination, and substitution reactions (Ezell et al., 2002).

科学研究应用

环境分解

2-氯丁烯通常涉及工业过程,在环境化学中具有影响。一项研究强调了在冷等离子体反应器中分解叔丁基甲醚 (MTBE)(一种与 2-氯丁烯相关的化合物)。分解效率和 MTBE 转化为 CH4、C2H4、C2H2、异丁烷和异丁烯等更简单的化合物的转化率随着等离子体环境中的输入功率而提高。这项研究证明了使用射频等离子体技术进行环境净化和将复杂烃转化为更简单分子的潜力 (Hsieh 等人,2011).

工业应用

在工业领域,1-丁烯(2-氯丁烯的衍生物)对于控制聚乙烯产品的密度至关重要。通过 Alphabutol 技术和乙烯二聚过程生产 1-丁烯备受关注。尽管取得了进展,但 Alphabutol 过程中的结垢等问题仍然存在挑战。缺乏针对这些问题进行操作和维护程序的全面研究表明需要进一步改进乙烯二聚技术 (Alenezi 等人,2019).

职业健康风险评估

职业接触 2-氯丁烯及其衍生物引起了对健康风险的担忧。一项评估丁二烯(一种密切相关的化合物)的各种生物标志物的研究为准确评估人类癌症风险提供了见解。该研究表明与 GSTT1 无效基因型相关的敏感人群,并强调了生物标志物研究在识别准确评估 2-氯丁烯等化学品风险所需的关键知识差距中的重要性 (Swenberg 等人,2001).

安全和危害

“Butene, chloro-2-methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers have been published on “Butene, chloro-2-methyl-”. For instance, a paper titled “Kinetics, Products, and Stereochemistry of the Reaction of Chlorine Atoms with cis- and trans-2-Butene” discusses the reactions of Cl atoms with cis- and trans-2-butene . Another paper titled “Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol” discusses the allylic rearrangement in the reactions of 1-Chloro-3-methyl-2-butene .

属性

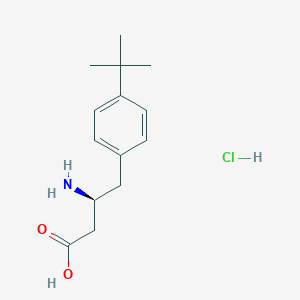

IUPAC Name |

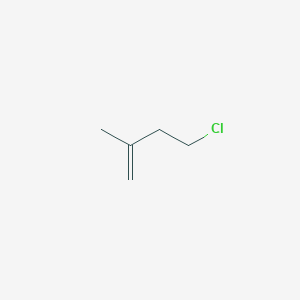

4-chloro-2-methylbut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPVUDVTHHFDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218206 |

Source

|

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylbut-1-ene | |

CAS RN |

68012-28-2 |

Source

|

| Record name | Butene, chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。